1-(5-Methyl-2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a nitrophenyl ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
In general, hydrazones (which include 1-(5-methyl-2-nitrophenyl)hydrazine) can react with aldehydes and ketones to form oximes or hydrazines . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a similar compound, used admetlab 20 to evaluate detailed parameters of drug-likeness, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s important to note that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 5-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, dichloromethane.
Substitution: Alkyl halides, acetone.
Major Products Formed:
Reduction: 1-(5-Methyl-2-aminophenyl)hydrazine.
Oxidation: Azides or other nitrogen-containing compounds.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)hydrazine
- 1-(4-Nitrophenyl)hydrazine
- 1-(3-Methyl-2-nitrophenyl)hydrazine
Comparison: 1-(5-Methyl-2-nitrophenyl)hydrazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSWIJVMQFUDEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.